TRC-19
Description
TRC-19 is a dihydrofolate reductase (DHFR) inhibitor developed to combat Toxoplasma gondii (Tg), the causative agent of toxoplasmosis. Traditional therapies like pyrimethamine (PYR) suffer from toxicity due to low selectivity between parasite and human DHFR (hDHFR). This compound emerged from computational analysis and crystallographic studies of TgDHFR, enabling structure-based optimization to enhance potency and selectivity .
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.438 |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Appearance |
Solid powder |
Synonyms |
TRC-19; TRC 19; TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of TRC-19 :
- Mechanism : Inhibits TgDHFR, disrupting folate metabolism critical for parasite survival.
- Potency : IC₅₀ of 9 nM against TgDHFR, a 25-fold improvement over pyrimethamine (IC₅₀ = 230 nM) .
- Selectivity : 89-fold selectivity for TgDHFR over hDHFR, reducing off-target toxicity .
- In Vitro Efficacy : EC₅₀ of 13 nM in inhibiting T. gondii proliferation .
This compound’s design incorporates a meta-bihenyl scaffold with a second acrylic ring, which enhances binding to TgDHFR’s hydrophobic pocket while minimizing interactions with hDHFR .
Pyrimethamine (PYR)
- Potency : IC₅₀ = 230 nM (TgDHFR), significantly weaker than this compound .
- Selectivity : Minimal (<10-fold), leading to hematologic toxicity at high doses .
- Clinical Limitations : Requires co-administration with folinic acid to mitigate toxicity, complicating treatment regimens .
Compound 3 (2-Methoxypyrimidine Analog)
Compound 3, an optimized derivative of this compound, further improves potency and selectivity:
- Potency : IC₅₀ = 1.6 nM against TgDHFR, a 5.6-fold improvement over this compound .
- Selectivity : 200-fold selectivity for TgDHFR over hDHFR, attributed to a 2-methoxy group that optimizes hydrophobic and hydrogen-bonding interactions .
- In Vitro Efficacy : EC₅₀ = 13 nM (comparable to this compound) .
Other DHFR Inhibitors
Previous attempts to develop selective TgDHFR inhibitors (e.g., cycloguanil, trimethoprim) showed poor efficacy or selectivity (<20-fold) . This compound and Compound 3 represent breakthroughs in structure-guided design.
Table 1. Comparative Data of this compound and Similar Compounds
| Compound | Target IC₅₀ (TgDHFR, nM) | Selectivity Ratio (TgDHFR/hDHFR) | In Vitro EC₅₀ (nM) | Key Structural Features |
|---|---|---|---|---|
| Pyrimethamine | 230 | <10 | N/A | Pyrimidine core, chlorophenyl |
| This compound | 9 | 89 | 13 | Meta-bihenyl, acrylic ring |
| Compound 3 | 1.6 | 200 | 13 | 2-Methoxy substitution on pyrimidine |
Discussion of Findings
- Potency : this compound’s 9 nM IC₅₀ reflects its optimized binding to TgDHFR’s active site, outperforming PYR by 25-fold . Compound 3’s 1.6 nM IC₅₀ demonstrates the impact of methoxy-group addition on affinity .
- Selectivity : this compound’s 89-fold selectivity and Compound 3’s 200-fold ratio highlight the success of targeting TgDHFR-specific residues (e.g., Leu28, Ser29) absent in hDHFR .
- Structural Insights : Crystallographic data confirm that this compound’s bi-phenyl scaffold avoids steric clashes with hDHFR’s smaller binding pocket, while Compound 3’s methoxy group further stabilizes TgDHFR interactions .
Clinical Implications
Compound 3, though pre-clinical, represents a next-generation candidate with unparalleled selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
